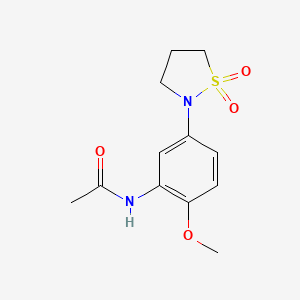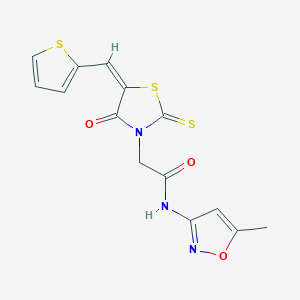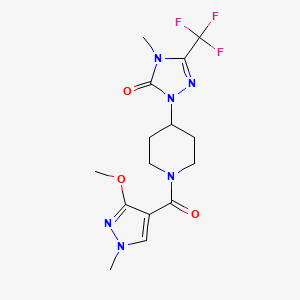
N-(isochroman-3-ylmethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(isochroman-3-ylmethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide” is a complex organic compound. It contains an isochroman moiety, which is a type of heterocyclic compound . It also contains a thiadiazole ring, which is a type of organosulfur compound, and a carboxamide group, which is a type of functional group.
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through hetero-Diels–Alder reactions . This involves the reaction of in-situ generated isochromene and ortho-quinonemethide .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. Isochroman compounds typically contain a six-membered benzene ring fused to a five-membered ring . The thiadiazole ring is a five-membered ring containing two nitrogen atoms and one sulfur atom.Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the functional groups present. For example, the carboxamide group could participate in condensation reactions, and the thiadiazole ring could undergo reactions with electrophiles .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Activities
Research on novel thiochroman-4-one derivatives incorporating carboxamide and 1,3,4-thiadiazole thioether moieties, closely related to the queried compound, has shown significant antimicrobial and antifungal activities. These compounds demonstrated better efficacy against Xanthomonas oryzae pv. Oryzae and Xanthomonas axonopodis pv. Citri, as well as Botrytis cinerea, than some existing treatments like bismerthiazol, thiadiazole copper, and carbendazim. This suggests potential for developing new antimicrobial and antifungal agents based on modifications of this chemical structure (Lu Yu et al., 2022).
Anticancer Activity
Derivatives of thiadiazole, another structure related to the target compound, have been synthesized and evaluated for their anticancer properties. These studies have found that certain compounds exhibit promising anticancer activity against various human cancer cell lines, including melanoma, leukemia, cervical cancer, and breast cancer, highlighting the potential of thiadiazole derivatives in cancer treatment. Compounds with specific substituents showed the most promise, pointing to the importance of structural modifications for enhancing biological activity (S. Tiwari et al., 2017).
Carbonic Anhydrase Inhibition
Novel metal complexes of heterocyclic sulfonamide, closely resembling the chemical structure , have demonstrated strong inhibitory effects on carbonic anhydrase enzymes. These enzymes are crucial for various physiological processes, and their inhibition can have therapeutic applications in conditions like glaucoma, epilepsy, and mountain sickness. The synthesized complexes showed more potent inhibitory effects than both the parent ligand and standard inhibitors, suggesting a new avenue for developing carbonic anhydrase inhibitors (Nurgün Büyükkıdan et al., 2013).
Antimycobacterial Activity
Investigations into substituted isosteres of pyridine- and pyrazinecarboxylic acids, which share a structural motif with the queried compound, have revealed antimycobacterial activity against Mycobacterium tuberculosis. These compounds, by acting as carboxylic acid isosteres, offer a promising approach to tackling tuberculosis, especially given the varying potency across different structural derivatives, which provides insights into the potential of optimizing such compounds for enhanced therapeutic efficacy (M. Gezginci et al., 1998).
Eigenschaften
IUPAC Name |
N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-4-methylthiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c1-9-13(20-17-16-9)14(18)15-7-12-6-10-4-2-3-5-11(10)8-19-12/h2-5,12H,6-8H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZRCFVGJEBHOMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCC2CC3=CC=CC=C3CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(furan-2-ylmethyl)-3-[methyl(3-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide](/img/structure/B2526351.png)


![2-(4-Chlorobenzyl)-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B2526354.png)

![2-{[6-(hydroxymethyl)-9-methyl-2-(4-methylphenyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}-N-(3-methylphenyl)acetamide](/img/structure/B2526359.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexane-1-carboxamide](/img/structure/B2526361.png)
![N-(4-(2-((3-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2526362.png)
![N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylpropanamide](/img/structure/B2526363.png)

![N-(2,4-dimethylphenyl)-2-(1,3,7-trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2526366.png)

